Cas no 19739-40-3 ((6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid)
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
- 19739-40-3
- EU-0066565
- GZVFFZYANBZGHW-UHFFFAOYSA-N
- H30057
- 3(2H)-Benzoxazoleacetic acid, 6-chloro-2-oxo-
- 6-Chloro-2-oxo-3(2H)-benzoxazoleacetic acid
- ALBB-012647
- (6-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid
- EN300-1603350
- SR-01000095677-1
- AKOS000579484
- 2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid
- (6-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid
- 2-(6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)aceticacid
- N-carboxymethyl-6-chloro-2-benzoxazolone
- 2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid
- HMS1648M22
- FC122223
- Oprea1_651560
- SR-01000095677
- 2-(6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid
- STK801721
- LS-03964
- SCHEMBL2978251
- MFCD01831817
- AG-664/12547057
-
- Inchi: 1S/C9H6ClNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)
- InChI Key: GZVFFZYANBZGHW-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)OC(N2CC(=O)O)=O
Computed Properties
- Exact Mass: 226.9985354Da
- Monoisotopic Mass: 226.9985354Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66.8Ų
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C054265-100mg |
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid |
19739-40-3 | 100mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C054265-250mg |
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid |
19739-40-3 | 250mg |
$ 380.00 | 2022-06-06 | ||
| TRC | C054265-500mg |
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid |
19739-40-3 | 500mg |
$ 600.00 | 2022-06-06 | ||
| Chemenu | CM514033-1g |
2-(6-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid |
19739-40-3 | 97% | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-1603350-0.05g |
2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid |
19739-40-3 | 95% | 0.05g |
$73.0 | 2023-06-04 | |
| Enamine | EN300-1603350-0.1g |
2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid |
19739-40-3 | 95% | 0.1g |
$109.0 | 2023-06-04 | |
| Enamine | EN300-1603350-0.25g |
2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid |
19739-40-3 | 95% | 0.25g |
$156.0 | 2023-06-04 | |
| Enamine | EN300-1603350-0.5g |
2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid |
19739-40-3 | 95% | 0.5g |
$299.0 | 2023-06-04 | |
| Enamine | EN300-1603350-1.0g |
2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid |
19739-40-3 | 95% | 1g |
$398.0 | 2023-06-04 | |
| Enamine | EN300-1603350-2.5g |
2-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid |
19739-40-3 | 95% | 2.5g |
$782.0 | 2023-06-04 |
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Suppliers
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Recent Advances in the Study of (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS: 19739-40-3)
In recent years, (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS: 19739-40-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzoxazolone core and acetic acid side chain, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, providing valuable insights for drug development.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, highlighting its improved yield and purity through optimized reaction conditions. The researchers employed a combination of spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. These advancements in synthesis are critical for scaling up production for preclinical and clinical studies.
Pharmacological investigations have revealed that (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits notable anti-inflammatory and analgesic properties. In vitro and in vivo studies demonstrated its ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Further research has explored the compound's mechanism of action at the molecular level. A study in Bioorganic & Medicinal Chemistry Letters identified its interaction with specific protein targets involved in pain and inflammation pathways. Molecular docking simulations revealed strong binding affinities to these targets, supporting its therapeutic potential. Additionally, the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), were evaluated, showing favorable bioavailability and stability.
The potential applications of (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid extend beyond inflammation and pain management. Preliminary studies have indicated its activity against certain cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. These findings open new avenues for its use in oncology, although further research is needed to elucidate its precise mechanisms and optimize its therapeutic window.
In conclusion, (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS: 19739-40-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Recent advancements in its synthesis, pharmacological properties, and mechanistic understanding underscore its potential as a therapeutic agent. Continued research and development efforts are essential to fully harness its benefits and translate these findings into clinical applications.
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